molecular formula C19H21FN2O4S B6573566 N-[1-(ethanesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]-2-(4-fluorophenoxy)acetamide CAS No. 946295-20-1

N-[1-(ethanesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]-2-(4-fluorophenoxy)acetamide

Cat. No. B6573566
CAS RN: 946295-20-1
M. Wt: 392.4 g/mol
InChI Key: HTXKWQTUZMTYEL-UHFFFAOYSA-N
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Description

N-[1-(ethanesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]-2-(4-fluorophenoxy)acetamide is a useful research compound. Its molecular formula is C19H21FN2O4S and its molecular weight is 392.4 g/mol. The purity is usually 95%.
The exact mass of the compound N-[1-(ethanesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]-2-(4-fluorophenoxy)acetamide is 392.12060649 g/mol and the complexity rating of the compound is 601. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality N-[1-(ethanesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]-2-(4-fluorophenoxy)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-[1-(ethanesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]-2-(4-fluorophenoxy)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Prebiotic Chemistry and High-Energy Molecules

Background: Amide tautomers play a crucial role in both biological and prebiotic processes. These higher-energy isomers of amide bonds are essential for understanding the origins of life and the chemical evolution of complex molecules.

1-Aminoethenol Synthesis: Researchers have recently synthesized 1-aminoethenol, the higher-energy tautomer of acetamide, in the gas phase. This compound had not been spectroscopically identified until now . The synthesis involved flash vacuum pyrolysis of malonamic acid, followed by characterization using matrix isolation infrared and ultraviolet/visible spectroscopy. Theoretical calculations supported the spectroscopic assignments.

Reactivity and Photolysis: Upon photolysis at wavelengths greater than 270 nm, 1-aminoethenol rearranges to acetamide, ketene, and ammonia. Interestingly, ketene and ammonia are even higher in energy, making them viable starting materials for the formation of 1-aminoethenol .

properties

IUPAC Name

N-(1-ethylsulfonyl-3,4-dihydro-2H-quinolin-6-yl)-2-(4-fluorophenoxy)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21FN2O4S/c1-2-27(24,25)22-11-3-4-14-12-16(7-10-18(14)22)21-19(23)13-26-17-8-5-15(20)6-9-17/h5-10,12H,2-4,11,13H2,1H3,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HTXKWQTUZMTYEL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCS(=O)(=O)N1CCCC2=C1C=CC(=C2)NC(=O)COC3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21FN2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

392.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[1-(ethanesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]-2-(4-fluorophenoxy)acetamide

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